molecular formula C13H13N3S B12720435 alpha-(4-Methylphenyl)-3-pyridazineethanethioamide CAS No. 81102-57-0

alpha-(4-Methylphenyl)-3-pyridazineethanethioamide

Cat. No.: B12720435
CAS No.: 81102-57-0
M. Wt: 243.33 g/mol
InChI Key: AVUNMTCUAOCELG-UHFFFAOYSA-N
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Description

Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound also features a thioamide group and a 4-methylphenyl group attached to the pyridazine ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be compared with other similar compounds, such as other pyridazine derivatives. Similar compounds include alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide and alpha-(4-Methoxyphenyl)-3-pyridazineethanethioamide. These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

81102-57-0

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

2-(4-methylphenyl)-2-pyridazin-3-ylethanethioamide

InChI

InChI=1S/C13H13N3S/c1-9-4-6-10(7-5-9)12(13(14)17)11-3-2-8-15-16-11/h2-8,12H,1H3,(H2,14,17)

InChI Key

AVUNMTCUAOCELG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NN=CC=C2)C(=S)N

Origin of Product

United States

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